Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate
Description
Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate is a synthetic dipeptide derivative featuring two key structural motifs:
- Protective groups: A benzyloxycarbonyl (Cbz) group on the alanine residue and a benzyl ester on the phenylalanine residue.
- Backbone: A peptide bond linking alanine and phenylalanine.
The dipeptide structure distinguishes it from simpler amino acid derivatives, offering unique reactivity and applications in solid-phase peptide synthesis (SPPS) and medicinal chemistry.
Properties
CAS No. |
2543-29-5 |
|---|---|
Molecular Formula |
C27H28N2O5 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
benzyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C27H28N2O5/c1-20(28-27(32)34-19-23-15-9-4-10-16-23)25(30)29-24(17-21-11-5-2-6-12-21)26(31)33-18-22-13-7-3-8-14-22/h2-16,20,24H,17-19H2,1H3,(H,28,32)(H,29,30) |
InChI Key |
SDIOGIKUWJQQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Protection of L-Alanine
L-Alanine is reacted with benzyl chloroformate in a biphasic system of water and ethyl acetate. Sodium hydroxide (50% aqueous) is added to maintain a pH >10, facilitating the formation of the sodium salt of N-Cbz-alanine. Acidification with hydrochloric acid to pH 1.5–3.0 precipitates the product, which is extracted into ethyl acetate and dried over anhydrous magnesium sulfate. Yield typically exceeds 85% under optimized conditions.
Protection of L-Phenylalanine
Similarly, L-phenylalanine undergoes Cbz protection. The reaction is performed in dimethylformamide (DMF) with triethylamine as a base to scavenge HCl generated during benzyl chloroformate addition. The resulting N-Cbz-phenylalanine is purified via recrystallization from ethanol/water mixtures, achieving >90% purity.
Coupling Reactions
Peptide bond formation between N-Cbz-alanine and phenylalanine benzyl ester is achieved through carbodiimide-mediated coupling.
Activation with Dicyclohexylcarbodiimide (DCC)
N-Cbz-alanine is activated with DCC in dichloromethane (DCM) at 0°C for 30 minutes. Phenylalanine benzyl ester is then added, and the reaction proceeds at room temperature for 12–24 hours. The byproduct, dicyclohexylurea, is removed by filtration, and the crude product is washed with 5% citric acid and saturated sodium bicarbonate.
Alternative Coupling Reagents
Recent patents describe using 1-hydroxybenzotriazole (HOBt) with DCC to suppress racemization. This method improves yields to 92–95% compared to 80–85% with DCC alone.
Deprotection Strategies
Catalytic Hydrogenation
The final deprotection of the Cbz group is performed using hydrogen gas (1–3 atm) and palladium on carbon (10% Pd/C) in ethanol. Reaction monitoring via thin-layer chromatography (TLC) confirms complete deprotection within 2–4 hours.
Acidolytic Deprotection
While less common, hydrobromic acid in acetic acid (33% v/v) can remove the Cbz group at 0°C, though this risks ester hydrolysis and is avoided in favor of hydrogenation.
Purification and Characterization
Chromatographic Techniques
Crude product is purified using flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water). HPLC purity ≥98% is achievable.
Spectroscopic Validation
-
NMR : NMR (CDCl) shows characteristic peaks: δ 7.3–7.4 (m, 10H, aromatic), δ 5.1 (s, 4H, benzyl CH), δ 4.5–4.7 (m, 2H, α-CH).
-
Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 473.56 [M+H].
Optimization and Challenges
Racemization Control
Coupling at low temperatures (0–5°C) and using HOBt reduces racemization to <2%.
Solvent Selection
DMF enhances coupling efficiency but complicates removal; DCM is preferred for easier solvent stripping.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can yield benzaldehyde, while reduction of the carbonyl groups can produce benzyl alcohol derivatives .
Scientific Research Applications
Peptide Synthesis
Overview :
Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate is primarily utilized as a protecting group in the synthesis of peptides. The benzyloxycarbonyl (Cbz) group is particularly useful due to its stability under basic conditions and its ease of removal under mild acidic conditions.
Key Properties :
- Stability : The Cbz group protects the amino group of the alanine residue during peptide coupling reactions.
- Deprotection : It can be selectively removed using hydrogenation or acid treatment, allowing for the subsequent formation of peptide bonds.
Applications in Research :
- Researchers have utilized this compound to synthesize various bioactive peptides and proteins, which are critical for understanding biological processes and developing new therapeutics .
Drug Design and Development
Medicinal Chemistry :
The compound's structure allows it to be incorporated into larger molecular frameworks for drug development. Its derivatives have shown promise as potential inhibitors for various biological targets.
Case Studies :
- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds designed based on this scaffold have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .
- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties, showing efficacy against certain bacterial strains, which could lead to new antibiotic therapies .
Therapeutic Uses
Potential Applications :
The versatility of this compound extends to therapeutic applications in treating conditions such as epilepsy and other sodium channel-mediated diseases. The compound's ability to modulate ion channels positions it as a candidate for further exploration in pharmacological studies .
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Used as a protecting group in peptide synthesis | Enables stable peptide formation with selective deprotection |
| Drug Design | Incorporated into drug candidates for various therapeutic targets | Promising anticancer and antimicrobial activities |
| Therapeutic Uses | Potential use in treating sodium channel-mediated diseases | Modulates ion channels; candidates for epilepsy treatment |
Mechanism of Action
The mechanism of action of benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, preventing unwanted side reactions. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Simple Benzoate Esters
lists benzoate esters like phenyl benzoate (CAS 93-99-2) and methyl benzoate (CAS 93-58-3). These compounds lack peptide backbones and protective groups, serving primarily as flavoring agents or solvents.
Key Difference: The dipeptide’s protective groups enable selective deprotection during synthesis, unlike non-peptidic benzoates.
Single Amino Acid Derivatives
Benzyl N-benzyloxycarbonyl-DL-alaninate (CAS 5513-39-3, C₁₈H₁₉NO₄) is a monomeric analog lacking the phenylalanine residue.
Key Difference: The dipeptide’s extended backbone allows for sequential coupling in SPPS, unlike monomeric derivatives.
Complex Natural Product Intermediates
describes highly complex intermediates in Darobactin A synthesis, such as compound 1.241, which feature cyclic indole scaffolds, tert-butoxycarbonyl (Boc) groups, and triethylsilyl (TES) protections .
Key Difference : The target compound’s simplicity makes it a versatile tool for methodological studies, whereas Darobactin intermediates are highly specialized.
Pharmaceutical Compounds
Benzathine benzylpenicillin (CAS 1538-09-6) is a β-lactam antibiotic with a dibenzylethylenediamine salt structure .
Key Difference : The antibiotic’s β-lactam ring confers biological activity, whereas the dipeptide is a synthetic building block.
Biological Activity
Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate, also known as N-[(benzyloxy)carbonyl]-L-alanine, is a derivative of alanine that has garnered attention for its biological activity, particularly in pharmacological applications. This article synthesizes current research findings, case studies, and relevant data on the compound's biological properties and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₄ |
| Molecular Weight | 299.33 g/mol |
| Melting Point | 82-84 °C |
| Boiling Point | 422.1 °C |
| Density | 1.2 g/cm³ |
| LogP | 1.71 |
This compound exhibits several biological activities, primarily through its interactions with various signaling pathways and cellular mechanisms:
- Anti-infection Activity : The compound has shown potential as an anti-infective agent, particularly against bacterial infections. Its structural analogs have been investigated for their ability to inhibit the acetyltransferase Eis in Mycobacterium tuberculosis, which is crucial for antibiotic resistance mechanisms .
- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis pathways. It has been linked to modulation of key proteins involved in cell growth and survival, such as those in the MAPK/ERK pathway .
- Neuronal Signaling : The compound also interacts with various receptors involved in neuronal signaling, potentially impacting neurotransmission and neuroprotection .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study evaluated the efficacy of substituted benzyloxy-benzylamine derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that certain compounds within this class effectively inhibited Eis activity, thereby restoring the efficacy of kanamycin against resistant strains .
- Ergogenic Effects : Another study highlighted the ergogenic potential of amino acid derivatives like this compound in enhancing physical performance by influencing anabolic hormone secretion and muscle recovery during exercise .
Research Findings
Research has consistently shown that this compound possesses a range of biological activities:
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial effects, making it a candidate for further development as an antibiotic or adjunct therapy in treating infections caused by resistant bacteria .
- Cellular Toxicity : While effective against certain pathogens, some derivatives have shown toxicity to mycobacterial cells but not to mammalian cells, indicating a selective toxicity profile that merits further investigation .
Q & A
Q. What are the recommended synthetic methodologies for preparing Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate?
The synthesis typically involves a two-step process:
- Step 1 : Protection of the alanine amino group using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., sodium bicarbonate) to form N-[(benzyloxy)carbonyl]alanine (Cbz-Ala) .
- Step 2 : Esterification of the carboxylic acid group in Cbz-Ala with benzyl alcohol, often catalyzed by carbodiimide reagents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane. This step may require activation via N-hydroxysuccinimide (NHS) to improve yield .
Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to confirm intermediate purity and avoid side reactions like racemization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the presence of benzyloxycarbonyl (δ ~5.1 ppm for CH₂Ph), alanyl (δ ~1.4 ppm for CH₃), and phenylalaninate aromatic protons (δ ~7.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% by area) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (theoretical [M+H]⁺: 314.3 for C₁₈H₁₉NO₄) .
Q. What is the role of the benzyloxycarbonyl (Cbz) and benzyl ester groups in this compound?
- Cbz Group : Protects the α-amino group of alanine during peptide synthesis, preventing unwanted nucleophilic reactions. It is stable under basic conditions but removable via catalytic hydrogenation or HBr/acetic acid .
- Benzyl Ester : Protects the carboxylic acid moiety, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while leaving the Cbz group intact .
Advanced Research Questions
Q. How do researchers address contradictory data in peptide coupling efficiency with this compound?
Discrepancies in coupling yields (e.g., 60–90%) may arise from:
- Activation Method : Compare carbodiimide (DCC) vs. uronium salt (HATU) activators. HATU often improves efficiency in sterically hindered systems .
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance solubility but may promote racemization. Additives like HOAt or Oxyma Pure can suppress this .
- Temperature Control : Low temperatures (0–4°C) reduce side reactions but slow kinetics. Optimize via kinetic studies using in-situ IR or Raman spectroscopy .
Q. What strategies mitigate racemization during synthesis of this chiral compound?
Racemization risks are elevated at the alanine residue due to its α-hydrogen. Mitigation approaches include:
- Low-Temperature Coupling : Perform reactions below 0°C to slow base-catalyzed enolization .
- Chiral Auxiliaries : Use enantiopure benzyl alcohol derivatives to bias stereochemistry .
- Post-Synthesis Analysis : Employ chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to quantify enantiomeric excess .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. Store at –20°C for long-term stability .
- Hydrolytic Sensitivity : The benzyl ester is prone to hydrolysis in aqueous media (pH > 7). Use anhydrous solvents and argon atmosphere during handling .
- Light Sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure. Store in amber vials .
Q. How can researchers resolve discrepancies in reported melting points (e.g., 119–123°C vs. 78–81°C)?
Such variations may stem from:
Q. What are the best practices for quantifying this compound in complex mixtures (e.g., reaction crude)?
- LC-MS/MS : Use a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) for high specificity .
- Internal Standards : Deuterated analogs (e.g., benzyl-d7-amine derivatives) improve quantification accuracy in biological matrices .
Methodological Challenges and Solutions
Q. How to optimize solid-phase synthesis protocols incorporating this compound?
Q. What alternative protecting groups are viable for comparative studies?
- Boc (tert-butoxycarbonyl) : Offers orthogonal deprotection (TFA-sensitive) but requires anhydrous conditions .
- Fmoc (Fluorenylmethyloxycarbonyl) : UV-cleavable and compatible with solid-phase synthesis, though less stable in basic media .
Q. How to address hygroscopicity issues during handling?
- Lyophilization : Freeze-dry the compound post-synthesis to remove residual solvents .
- Desiccants : Store with molecular sieves (3Å) under vacuum .
Q. What computational tools predict the compound’s reactivity in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
